
(E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-one, also known as MOP or MOPK, is a chemical compound with a molecular formula of C6H9NO2. It is a yellowish oil that is soluble in organic solvents such as ethanol and acetone. MOPK is a versatile compound that has been widely used in scientific research applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
(E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to exhibit antioxidant activity and to protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK has several advantages as a chemical compound for laboratory experiments. It is easy to synthesize, and its versatility makes it a useful building block for the synthesis of various biologically active compounds. However, its limitations include its toxicity, which makes it unsuitable for use in certain experiments.
Direcciones Futuras
There are several future directions for the use of (E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK in scientific research. One potential area of exploration is the development of novel antimicrobial agents based on (E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK. Another area of interest is the use of (E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK as a building block for the synthesis of novel anti-inflammatory agents. Additionally, (E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK could be explored as a potential therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative disorders.
In conclusion, (E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK is a versatile chemical compound that has been widely used in scientific research applications. It has several advantages as a building block for the synthesis of biologically active compounds. However, its toxicity limits its use in certain experiments. There are several future directions for the use of (E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK in scientific research, and further exploration of its potential therapeutic applications could lead to the development of novel treatments for various diseases.
Métodos De Síntesis
(E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK can be synthesized through a simple and efficient method using 2-methyl-2-oxazoline and acetylacetone as starting materials. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and yields (E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK as the main product.
Aplicaciones Científicas De Investigación
(E)-1-(5-Methyloxazolidin-2-ylidene)propan-2-oneK has been extensively used in scientific research as a versatile building block in the synthesis of various biologically active compounds. It has been used in the synthesis of a wide range of compounds such as antimicrobial, antitumor, and anti-inflammatory agents.
Propiedades
Número CAS |
126979-01-9 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(1E)-1-(5-methyl-1,3-oxazolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C7H11NO2/c1-5(9)3-7-8-4-6(2)10-7/h3,6,8H,4H2,1-2H3/b7-3+ |
Clave InChI |
JVYPNWMWRXIJSM-XVNBXDOJSA-N |
SMILES isomérico |
CC1CN/C(=C\C(=O)C)/O1 |
SMILES |
CC1CNC(=CC(=O)C)O1 |
SMILES canónico |
CC1CNC(=CC(=O)C)O1 |
Sinónimos |
2-Propanone, 1-(5-methyl-2-oxazolidinylidene)-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



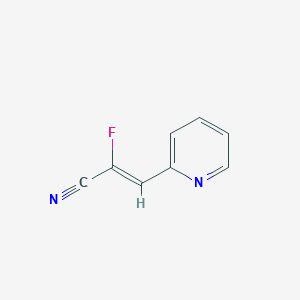
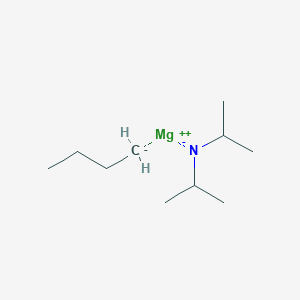
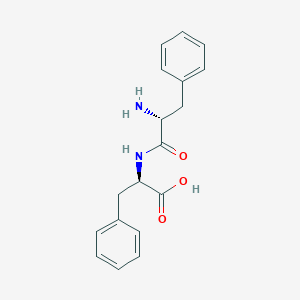
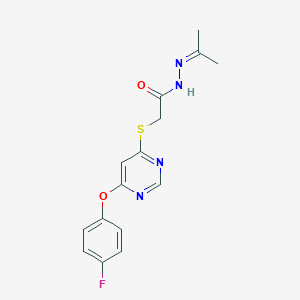
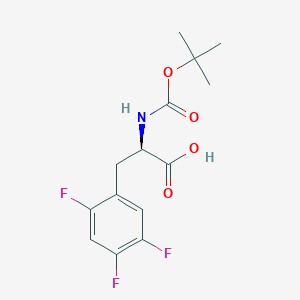
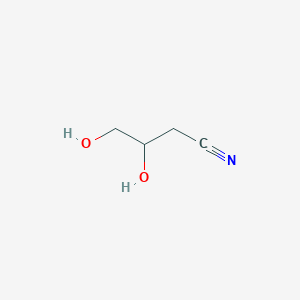
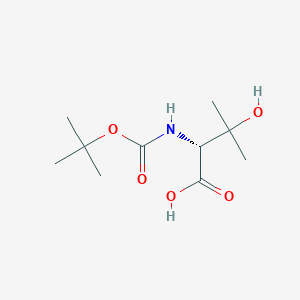
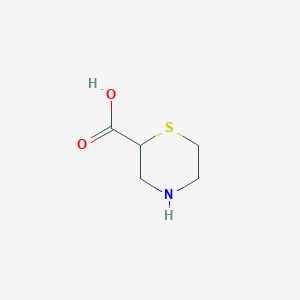
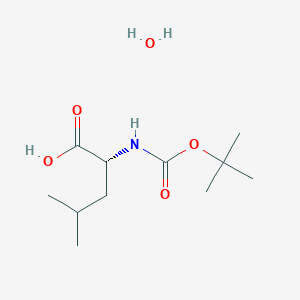
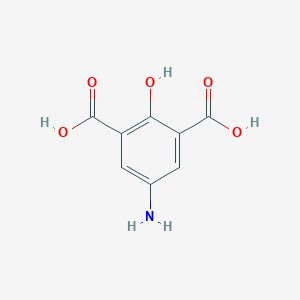


![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)
